Product packaging for 3-Chloro-2,4-dimethylaniline(Cat. No.:CAS No. 40625-24-9)

3-Chloro-2,4-dimethylaniline

Cat. No.: B2402770
CAS No.: 40625-24-9
M. Wt: 155.63
InChI Key: GVJAATQNTATPMN-UHFFFAOYSA-N
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Description

Contextualization within Substituted Aniline (B41778) Chemistry Research

Substituted anilines are a cornerstone of organic chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, dyes, and polymers. lookchem.comguidechem.comopenmedicinalchemistryjournal.com The nature, position, and number of substituents on the aniline ring profoundly influence the molecule's electronic properties, reactivity, and biological activity. nih.govacs.org The introduction of a chlorine atom, an electron-withdrawing group, and methyl groups, which are electron-donating, at specific positions in 3-Chloro-2,4-dimethylaniline creates a unique electronic environment. This distinct substitution pattern modulates the nucleophilicity of the amino group and the reactivity of the aromatic ring, making it a compelling subject for fundamental chemical research. beilstein-journals.org

The study of such polysubstituted anilines contributes to a deeper understanding of structure-property relationships. bohrium.com Researchers investigate how the interplay of different substituents affects reaction outcomes, enabling the fine-tuning of molecular properties for specific applications. acs.org

Significance as a Target Molecule in Synthetic Methodologies

The development of efficient and selective methods for the synthesis of polysubstituted aromatic compounds is a perpetual goal in organic synthesis. This compound often serves as a benchmark or target molecule for novel synthetic strategies. Its preparation can present challenges in regioselectivity, requiring carefully designed synthetic routes.

One common approach to synthesizing substituted anilines involves the chlorination and subsequent reduction of a corresponding nitroaromatic compound. google.com For instance, the synthesis of the related 3-chloro-4-methylaniline (B146341) starts from p-nitrotoluene, which undergoes chlorination and then reduction. google.com Similar principles can be applied to the synthesis of this compound, likely starting from 2,4-dimethylnitrobenzene. The development of catalytic systems, such as those using palladium on carbon, is crucial for achieving high yields and selectivity in these transformations. google.com

Furthermore, this compound is a valuable intermediate in the synthesis of more complex molecules. lookchem.comguidechem.com Its amino group can be readily transformed into a variety of other functional groups, and the aromatic ring can participate in various coupling reactions, making it a versatile building block for constructing larger, more intricate molecular architectures. iucr.orgnih.gov

Overview of Current Research Gaps and Future Directions for this compound Studies

Despite its utility, several areas concerning this compound remain ripe for exploration. A significant research gap lies in the development of more sustainable and atom-economical synthetic methods. researchgate.net While classical methods are established, there is a continuous drive to replace stoichiometric reagents with catalytic alternatives and to minimize waste generation.

Future research could focus on the following areas:

Novel Catalytic Systems: The design of new catalysts for the regioselective chlorination and amination of dimethylbenzenes could provide more direct and efficient routes to this compound.

Mechanistic Studies: A deeper computational and experimental investigation into the reaction mechanisms involving this compound could lead to improved reaction conditions and the prediction of reactivity. beilstein-journals.org

Applications in Materials Science: The incorporation of this compound into polymers or other materials could lead to novel properties, an area that remains largely unexplored. lookchem.com

Exploration of Biological Activity: While many substituted anilines have biological applications, the specific bioactivity profile of this compound and its derivatives is not extensively documented and presents a promising avenue for investigation. openmedicinalchemistryjournal.com

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 40625-24-9
Molecular Formula C₈H₁₀ClN
Molecular Weight 155.63 g/mol
Physical Form Solid
Purity 95%
IUPAC Name This compound
InChI Key GVJAATQNTATPMN-UHFFFAOYSA-N
Storage Temperature Room temperature, in a dark place under an inert atmosphere

Table data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClN B2402770 3-Chloro-2,4-dimethylaniline CAS No. 40625-24-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJAATQNTATPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Chloro 2,4 Dimethylaniline and Its Precursors

Catalytic Strategies in the Preparation of Substituted Anilines

Catalysis is central to the modern synthesis of aromatic amines, offering efficient and selective pathways from readily available starting materials. The most prevalent industrial route to anilines involves the reduction of the corresponding nitroarenes. researchgate.net

Optimized Catalytic Hydrogenation of Nitroaromatic Precursors to 3-Chloro-2,4-dimethylaniline

The synthesis of this compound is commonly achieved through the catalytic hydrogenation of its nitroaromatic precursor, 1-chloro-2,4-dimethyl-3-nitrobenzene (B3149631). This transformation is a cornerstone of industrial aniline (B41778) production, valued for its high efficiency and clean conversion. researchgate.net The reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst.

Various catalyst systems have been investigated to optimize this process, with a focus on maximizing yield and selectivity while minimizing reaction time and the potential for side reactions like dehalogenation. Palladium-on-carbon (Pd/C) is a frequently employed catalyst due to its high activity. researchgate.netresearchgate.net Other systems, including Raney Nickel, platinum, and rhodium-based catalysts, have also been utilized. patsnap.comgoogle.com The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that influence the reaction's outcome. For instance, studies on the hydrogenation of related compounds like p-chloronitrobenzene have shown that catalyst supports and the presence of promoters can significantly enhance selectivity by preventing the loss of the chlorine substituent. google.commdpi.com

The general reaction for the hydrogenation of the precursor is as follows: 1-chloro-2,4-dimethyl-3-nitrobenzene + 3H₂ --(Catalyst)--> this compound + 2H₂O

Research into the liquid-phase catalytic hydrogenation of similar nitroaromatics has provided insights into reaction kinetics, indicating a near first-order dependence on both nitroarene concentration and hydrogen pressure over nickel-based catalysts. sciencepublishinggroup.com

Table 1: Comparison of Catalyst Systems for Hydrogenation of Substituted Nitroaromatics
Catalyst SystemSubstrateKey Findings & ConditionsSelectivityReference
Pd/Cp-Nitrotoluene Chlorination MixtureEffective for direct hydrogenation without refining the chlorinated intermediate; avoids organic solvents and dehalogenation inhibitors.High for 3-chloro-4-methylaniline (B146341) google.com
Raney Nickel2-Chloro-4-nitrotolueneUse of promoters like SnCl₄ can achieve 100% conversion and selectivity.100% google.com
Ni on Alumina-SilicateDimethyl-nitrobenzeneReaction kinetics studied; activity increases with temperature and pressure.High for Dimethyl-aniline sciencepublishinggroup.com
Pt/ZrO₂/Zeolitep-ChloronitrobenzeneHybrid nano-structure exhibits superior activity and selectivity due to synergistic effects.>99% for p-Chloroaniline nih.govrsc.org
N/S Co-doped Carbonp-ChloronitrobenzeneMetal-free catalyst shows full chemoselectivity, preventing dehalogenation.100% for p-Chloroaniline mdpi.com

Investigations into Novel Heterogeneous and Homogeneous Catalyst Systems for this compound Synthesis

The development of novel catalysts is driven by the need for more efficient, cost-effective, and environmentally friendly synthetic processes. researchgate.net Both heterogeneous and homogeneous catalysts are subjects of intensive research.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, simplifying their separation and reuse. Recent advancements focus on creating highly active and selective catalysts with low metal loading. For example, hybrid nano-structured catalysts, such as platinum supported on zirconium/zeolite complexes (Pt/ZrO₂/ZSM-5), have demonstrated outstanding activity and selectivity in the hydrogenation of p-chloronitrobenzene. nih.govrsc.org The enhanced performance is attributed to a synergistic effect where electron transfer between the metal and the support favorably modulates the catalyst's electronic structure. nih.gov Metal-free catalysts, such as nitrogen and sulfur co-doped carbon materials, represent another innovative frontier, offering high chemoselectivity for nitro group reduction without causing dehalogenation. mdpi.com

Homogeneous Catalysts: These catalysts are soluble in the reaction medium, often offering high activity and selectivity under mild conditions. Transition-metal complexes, particularly those involving palladium, rhodium, and iridium, are widely used. mdpi.comsciencedaily.com For instance, water-soluble palladium complexes have been developed for the hydrogenation of nitroaromatics, demonstrating good catalytic activity. While separation can be more complex than with heterogeneous systems, research into catalyst recycling and immobilization continues to address this challenge.

Selective Halogenation and Alkylation Routes for Aromatic Amines

Alternative synthetic routes to this compound involve the sequential introduction of substituents onto an aromatic ring. These methods depend on achieving high regioselectivity to ensure the correct placement of the chloro and methyl groups.

Regioselective Chlorination Methodologies towards this compound Formation

This approach involves the direct chlorination of 2,4-dimethylaniline (B123086). The amino group is a strong activating, ortho-, para-director, while the methyl groups are also activating and ortho-, para-directing. Therefore, direct chlorination can lead to a mixture of products. Achieving regioselectivity at the C3 position requires specific reagents and conditions that can overcome the inherent directing effects of the substituents.

One effective method for the regioselective para-chlorination of unprotected anilines utilizes copper(II) chloride (CuCl₂) in ionic liquids. d-nb.inforesearchgate.net This system has been shown to achieve high yields and high regioselectivity for para-substitution under mild conditions, avoiding the need for protecting groups or hazardous reagents like chlorine gas. d-nb.info For 2,4-dimethylaniline, the 6-position is sterically hindered by the adjacent methyl group, which could favor chlorination at the less hindered 3- or 5-positions. While this method typically favors para-chlorination, its application to a substrate like 2,4-dimethylaniline, where the para position is blocked, makes it a candidate for selective C3 chlorination.

Other chlorinating agents like N-chlorosuccinimide (NCS) have also been studied for the chlorination of anilines, although controlling the extent of chlorination can be challenging, with potential for di- or tri-chlorination. tandfonline.com

Table 2: Regioselective Halogenation of Unprotected Anilines
Reagent/SolventSubstrate ExamplePosition of HalogenationYieldKey AdvantageReference
CuCl₂ / Ionic Liquid2-Methylanilinepara (4-position)91%Mild conditions, no protecting groups, high regioselectivity. d-nb.inforesearchgate.net
CuBr₂ / Ionic Liquid2-Methylanilinepara (4-position)95%Fast reaction at room temperature, high yield. researchgate.net
N-Chlorosuccinimide (NCS) / AcetonitrileAniline2,4,6-positionsGoodConvenient reagent, avoids corrosive gases. tandfonline.com

Directed Alkylation Strategies for Dimethylation on Aniline Ring Systems

Synthesizing the target molecule could also be envisioned by starting with a chloroaniline precursor and introducing the two methyl groups. Friedel-Crafts alkylation on anilines is generally problematic due to the Lewis basicity of the amino group, which complexes with the catalyst, and the high activation of the ring, which leads to polyalkylation.

Modern synthetic chemistry has developed strategies for directed C-H functionalization, which allows for highly regioselective alkylation. bath.ac.uk These methods often involve the use of a directing group on the nitrogen atom (e.g., pyrimidine (B1678525) or anilide), which coordinates to a transition metal catalyst (such as rhodium, palladium, or nickel) and directs the C-H activation and subsequent alkylation to the ortho position. bath.ac.uk For example, nickel-catalyzed ortho-alkylation of anilines bearing a pyrimidine directing group has been demonstrated with excellent yields. bath.ac.uk While these methods are powerful for introducing alkyl groups at specific positions, a two-step directed ortho-alkylation to form a 2,4-dimethyl substituted pattern from a chloroaniline precursor would be a complex and non-trivial synthetic challenge.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. benthamscience.com These principles are increasingly being applied to the synthesis of anilines. rsc.org

For the synthesis of this compound, several green strategies can be envisioned:

Biocatalysis: The reduction of the nitroaromatic precursor can be achieved using enzymes. Immobilized nitroreductases, for example, can reduce substituted nitrobenzenes to the corresponding anilines at room temperature and atmospheric pressure in aqueous media. acs.org This method avoids the need for high-pressure hydrogen and precious-metal catalysts. acs.org

Electrocatalysis: Researchers have developed methods to create anilines using electricity and water, with a redox mediator delivering protons and electrons to the nitrobenzene (B124822) starting material. specchemonline.com This process can be powered by renewable energy sources, significantly reducing the carbon footprint of the synthesis. specchemonline.com

Photocatalysis: Visible-light-mediated synthesis using photoredox catalysts offers a low-energy pathway for aniline production. nih.gov Photocatalytic methods can achieve high conversion of nitrobenzene and high selectivity to aniline at room temperature. nih.gov

Greener Solvents and Reagents: The use of ionic liquids as solvents for regioselective chlorination, as described previously, is an example of a greener approach. d-nb.inforesearchgate.net It avoids volatile organic compounds and can improve reaction selectivity. Another approach is the development of processes that eliminate the need for organic solvents altogether. google.com

Bio-based Feedstocks: A long-term green chemistry goal is the replacement of petroleum-based starting materials with renewable, plant-based biomass. covestro.com Processes are being developed where microorganisms convert industrial sugars into intermediates that can then be chemically converted to aniline, offering a path to a significantly improved CO₂ footprint. covestro.com

Mechanochemical Synthesis Pathways for Aniline Derivatives

Mechanochemistry utilizes mechanical energy, typically through grinding, milling, or shearing, to initiate and sustain chemical reactions. mdpi.comnih.gov This technique can lead to the formation of novel products, enhance reaction rates, and, most significantly, reduce or eliminate the need for bulk solvents. The application of mechanical force can lower the energy barriers of reactions, making it a compelling alternative to conventional solution-phase synthesis. beilstein-journals.org

In the context of aniline derivatives, mechanochemical methods have been successfully employed for various transformations, including polymerization and coupling reactions. mdpi.comnih.gov For instance, the oxidative polymerization of anilines to form polyanilines (PANIs) has been extensively studied under mechanochemical conditions. mdpi.comnih.gov These reactions are often performed in a ball mill, where the reactants are ground together, sometimes with a small amount of a liquid additive in a technique known as liquid-assisted grinding (LAG). This approach has been shown to be significantly faster than traditional solution-based methods. beilstein-journals.org

Key research findings in the mechanochemical synthesis of aniline-related compounds demonstrate the versatility of this approach. Studies have shown successful C-H bond activation and cyclopalladation of azobenzene (B91143) derivatives, a class of compounds structurally related to anilines, with high regioselectivity and faster reaction rates compared to solution-based processes. beilstein-journals.org

Table 1: Examples of Mechanochemical Synthesis of Aniline Derivatives and Related Compounds
ReactantsReaction TypeConditionsKey FindingsReference
Aniline, Oxidant (e.g., APS)Oxidative PolymerizationBall milling, mortar grindingProduces polyaniline (PANI) efficiently, often with controlled nanostructures. Reaction can be rapid, sometimes heating to the boiling point of trace water. mdpi.comnih.gov
Substituted Aniline, bis(benzotriazolyl)methanethioneN-ThiocarbamoylationGrindingFormation of N-thiocarbamoylbenzotriazole intermediates, highlighting the utility for creating complex organic molecules. researchgate.net
4'-(N,N-dimethylamino)-4-nitroazobenzene, Pd(OAc)2C-H Bond Activation / CyclopalladationLiquid-Assisted Grinding (LAG) with acetic acidHighly regioselective and faster palladation compared to traditional solution-phase methods. beilstein-journals.org

While direct mechanochemical synthesis of this compound has not been extensively documented in readily available literature, the principles established from the synthesis of other substituted anilines provide a strong foundation for developing such a pathway. A potential mechanochemical route could involve the reduction of a corresponding nitroaromatic precursor, a common strategy in aniline synthesis, using a solid reducing agent in a ball mill.

Solvent-Free and Energy-Efficient Protocols in Chemical Synthesis

Solvent-free synthesis represents a significant advancement in green chemistry, aiming to eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. These reactions are often conducted by heating a mixture of reactants or by utilizing a catalytic amount of a substance that is liquid under the reaction conditions, such as an ionic liquid.

The synthesis of aniline derivatives has been a fertile ground for the application of solvent-free protocols. A notable example is the Friedel-Crafts reaction between aldehydes and various anilines to produce triarylmethanes. nih.govconsensus.app Research has demonstrated that using a Brønsted acidic ionic liquid as a catalyst allows this reaction to proceed efficiently under metal- and solvent-free conditions, achieving excellent yields of up to 99%. nih.govconsensus.app This methodology is scalable and applicable to a wide range of primary, secondary, and tertiary anilines. nih.gov

Another energy-efficient approach involves performing reactions under reduced pressure to remove byproducts, such as water, thereby driving the reaction to completion without the need for solvents or catalysts. This technique has been effectively applied to the synthesis of imines from aldehydes and anilines, achieving high yields. scirp.org The reaction between benzaldehyde (B42025) and aniline, for instance, shows a dramatic rate increase upon the phase transition from liquid to solid under these conditions. scirp.org Furthermore, environmentally friendly syntheses of 2-anilino nicotinic acids have been reported by simply heating a mixture of primary aromatic amines and 2-chloronicotinic acid at 120°C without any solvent or catalyst, resulting in good to excellent yields in short reaction times. researchgate.net

Table 2: Research Findings in Solvent-Free Synthesis of Aniline Derivatives
Reaction TypeReactantsConditionsYieldReference
Friedel-Crafts ReactionAldehydes, AnilinesBrønsted acidic ionic liquid catalyst, 80°C, solvent-freeGood to excellent (up to 99%) nih.govconsensus.app
Imine SynthesisBenzaldehyde, AnilineSolvent- and catalyst-free, water removal via vacuumHigh yield scirp.org
Nucleophilic Aromatic SubstitutionAromatic amines, 2-chloronicotinic acidHeating at 120°C, solvent- and catalyst-freeGood to excellent researchgate.net
Catalytic Hydrogenation2-chloro-4-nitrotolueneCarbon-supported palladium catalyst, no organic solventsHigh selectivity google.com

For the synthesis of this compound, a solvent-free approach could be envisioned through the catalytic hydrogenation of its precursor, 1-chloro-3-nitro-2,4-dimethylbenzene. A patent describes a method for synthesizing the related compound 3-chloro-4-methylaniline from a crude 4-nitrotoluene (B166481) chlorination liquid via catalytic hydrogenation using a carbon-supported palladium catalyst without organic solvents. google.com Adapting such a protocol would offer a more sustainable and energy-efficient route compared to traditional methods that rely on large volumes of organic solvents.

Spectroscopic and Structural Elucidation Research of 3 Chloro 2,4 Dimethylaniline

Advanced Spectroscopic Characterization Techniques

Spectroscopy serves as the cornerstone for determining the molecular structure of 3-Chloro-2,4-dimethylaniline. Each technique offers a unique window into the molecule's architecture, from the connectivity of its atoms to the nature of its chemical bonds and electronic system.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in this compound can be determined.

While specific experimental spectra for this compound are not widely published, its expected NMR data can be inferred from its structure and comparison with closely related isomers.

¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons, the amino (-NH₂) protons, and the protons of the two methyl (-CH₃) groups. The aromatic protons would appear as singlets or doublets in the downfield region (typically 6.5-7.5 ppm), with their splitting patterns and chemical shifts influenced by the positions of the chloro, amino, and methyl substituents. The amino protons would likely present as a broad singlet, and the two non-equivalent methyl groups would appear as sharp singlets in the upfield region (around 2.0-2.5 ppm).

¹³C NMR: The spectrum would display eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly informative, revealing the electronic effects of the substituents. The carbon atom bonded to the chlorine (C-Cl) would be shifted downfield, as would the carbon bonded to the amino group (C-N). The carbons of the two methyl groups would appear at the most upfield positions.

Comparative NMR data from similar compounds, such as 3-chloro-N,N-dimethylaniline and 4-chloro-2-methylaniline, are invaluable for predicting and interpreting the spectra of the target molecule.

Table 1: Representative ¹³C NMR Spectral Data for Chloroaniline Isomers

Compound Name Carbon Atom Chemical Shift (δ) in ppm
4-Chloro-2-methylaniline C1 (C-NH₂) 142.9
C2 (C-CH₃) 122.3
C3 129.8
C4 (C-Cl) 123.6
C5 126.8
C6 115.1
CH₃ 17.1
3-Chloro-N,N-dimethylaniline C1 (C-N) 152.1
C2 111.9
C3 (C-Cl) 135.2
C4 116.1
C5 113.1
C6 130.3

Data presented is for illustrative and comparative purposes.

For this compound, key vibrational modes include:

N-H Vibrations: The amino group gives rise to characteristic stretching vibrations. Primary anilines typically show two bands: a symmetric and an asymmetric N-H stretch, usually found in the 3300-3500 cm⁻¹ region researchgate.net.

C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring typically occur in the 1450-1600 cm⁻¹ range.

C-N and C-Cl Vibrations: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the lower frequency "fingerprint" region, generally between 600 and 800 cm⁻¹.

Studies on related molecules like 2-chloro-4-methylaniline (B104755) have utilized both experimental and theoretical (DFT) methods to assign these vibrational frequencies with high accuracy sigmaaldrich.com. The precise frequencies and intensities of these bands create a unique spectroscopic signature for this compound.

Table 2: Typical Vibrational Frequencies for Substituted Anilines

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
N-H Asymmetric Stretch 3450 - 3490
N-H Symmetric Stretch 3370 - 3400
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2970
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1250 - 1350

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous validation of the molecular formula, C₈H₁₀ClN. The nominal molecular weight of this compound is 155.63 g/mol sigmaaldrich.com.

When coupled with a separation technique like Liquid Chromatography (LC-MS), this method can analyze the compound within complex mixtures. The mass spectrum provides key information:

Molecular Ion Peak (M⁺): For this compound, the molecular ion peak would appear at an m/z (mass-to-charge ratio) of approximately 155. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic M+2 peak at m/z 157, with about one-third the intensity of the M⁺ peak, is expected. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.

Fragmentation Pattern: Upon ionization, the molecule breaks apart into smaller, characteristic fragments. For substituted anilines, common fragmentation pathways include the loss of a methyl radical (-CH₃) from the molecular ion, leading to a fragment at [M-15]⁺. Another potential fragmentation is the loss of the chlorine atom. Analysis of these fragments helps to piece together the molecular structure. Data for the related compound 2,4-dimethylaniline (B123086) shows a molecular ion at m/z 121, with a major fragment at m/z 106, corresponding to the loss of a methyl group nih.gov.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light typically corresponds to π → π* transitions within the conjugated system of the benzene ring.

The spectrum is expected to show strong absorption bands, characteristic of substituted benzenes. The position and intensity of the maximum absorption wavelength (λmax) are sensitive to the nature and position of the substituents on the ring.

The amino (-NH₂) and methyl (-CH₃) groups are electron-donating and typically cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene.

The chloro (-Cl) group, being an auxochrome, also influences the electronic transitions.

For comparison, N,N-dimethylaniline in cyclohexane (B81311) exhibits a λmax at 251 nm photochemcad.com. 3-Chloroaniline shows absorption maxima at approximately 242 nm and 292 nm nih.gov. Therefore, this compound is expected to have its primary absorption bands in the 240-300 nm range, reflecting the combined electronic effects of its substituents on the aromatic ring.

X-ray Crystallographic Research on this compound and its Crystalline Derivatives

While spectroscopic methods elucidate the molecular structure, X-ray crystallography provides the definitive arrangement of atoms in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. Although a crystal structure for this compound itself is not publicly available, analysis of its crystalline derivatives provides critical insights into its likely solid-state behavior.

For instance, the crystal structure of a related Schiff base, N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline, has been reported nih.gov. This study revealed key structural parameters, including:

The planarity of the substituted aniline (B41778) and aldehyde rings.

A significant dihedral angle (51.48°) between the two aromatic rings.

The absence of strong intermolecular hydrogen bonding, with the crystal packing stabilized primarily by weaker C-H···π interactions nih.gov.

Such studies demonstrate how the substituents dictate the molecular conformation and the packing arrangement in the crystal lattice. For this compound, it is expected that in a crystalline form, intermolecular N-H···N or N-H···Cl hydrogen bonds could play a significant role in stabilizing the crystal packing, an interaction that is fundamental to the material's physical properties.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Benzene
2-chloro-4-methylaniline
3-chloro-N,N-dimethylaniline
4-chloro-2-methylaniline
N,N-dimethylaniline
3-chloroaniline
N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline

Hirshfeld Surface Analysis for Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, it provides a three-dimensional surface that encapsulates the molecule. This surface is color-mapped to highlight key features of intermolecular contacts, offering insights into hydrogen bonding, halogen bonding, and π-π stacking, which collectively govern the supramolecular architecture. nih.govias.ac.in

The analysis generates several graphical tools, including the dnorm surface and 2D fingerprint plots. The dnorm surface displays red, white, and blue regions, which indicate intermolecular contacts that are shorter, equal to, or longer than the van der Waals radii, respectively. nih.gov Bright red spots on the dnorm surface are particularly significant as they denote close contacts, often corresponding to hydrogen bonds or other strong interactions. nih.gov

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the intermolecular contact distances (di, distance to the nearest nucleus inside the surface, and de, distance to the nearest nucleus outside). These plots provide a quantitative breakdown of the different types of interactions. For a molecule like this compound, the primary interactions expected to contribute to crystal packing are H···H, C···H/H···C, and Cl···H/H···Cl contacts. nih.gov

Interaction TypeTypical Contribution (%)Significance in Crystal Packing
H···H~35-45%Represents the largest contribution due to the high abundance of hydrogen atoms, primarily reflecting van der Waals forces. nih.gov
Cl···H/H···Cl~20-35%Indicates the presence of weak hydrogen bonds or halogen bonding, which are crucial directional forces in the crystal assembly. nih.govnih.gov
C···H/H···C~15-25%Represents C-H···π interactions and other weak contacts that contribute to the overall molecular packing efficiency. nih.gov
N···H/H···N~5-10%Corresponds to N-H···N or C-H···N hydrogen bonds involving the aniline's amino group, acting as a key structural synthon. nih.gov

Computational Chemistry and Quantum Chemical Studies

Computational chemistry provides indispensable tools for understanding the structural and electronic properties of molecules at an atomic level. Through quantum chemical studies, it is possible to predict molecular geometries, electronic distributions, and reactivity, offering insights that complement and explain experimental findings.

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov For molecules like this compound, DFT calculations, commonly employing the B3LYP functional with a basis set such as 6-311G(d,p) or 6-311++G(d,p), are used to determine the most stable molecular conformation through geometry optimization. researchgate.netrsc.orgnih.gov This process calculates the lowest energy arrangement of atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles. nanobioletters.comresearchgate.net

The optimized geometric parameters from DFT often show good agreement with experimental data from X-ray diffraction. researchgate.netscielo.org.co Furthermore, DFT is crucial for predicting the electronic properties of the molecule. Key among these are the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. researchgate.netnih.gov A larger gap implies higher stability and lower chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the three-dimensional charge distribution of a molecule, allowing for the prediction of its reactive behavior. libretexts.orgwolfram.com The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are prone to nucleophilic attack. wolfram.comresearchgate.net Green and yellow areas represent intermediate or near-zero potential. researchgate.net

For this compound, an MEP map would reveal specific reactive sites.

Negative Regions (Red/Yellow): The area around the nitrogen atom of the amino group is expected to be highly electron-rich due to the lone pair of electrons, making it a primary site for electrophilic attack and hydrogen bond donation. thaiscience.inforesearchgate.net The aromatic ring, activated by the electron-donating amino and methyl groups, would also exhibit negative potential.

Positive Regions (Blue): The hydrogen atoms of the amino group (N-H) would be electron-deficient and appear blue, indicating their role as hydrogen bond donors.

Neutral/Slightly Negative Regions (Green/Yellow): The chlorine atom, despite its electronegativity, often presents a complex potential distribution. While it withdraws electron density, it can also exhibit a region of positive potential known as a "sigma-hole," which is relevant for halogen bonding. rsc.org

Non-Covalent Interaction (NCI) Analysis for Supramolecular Assembly Understanding

Non-Covalent Interaction (NCI) analysis is a computational tool that identifies and visualizes weak, non-covalent interactions in real space based on the electron density and its derivatives. chemtools.org This method is particularly useful for understanding the forces that drive supramolecular assembly and crystal packing, such as hydrogen bonds, van der Waals forces, and steric repulsion. chemtools.org

NCI analysis generates 3D isosurfaces where non-covalent interactions occur. These surfaces are colored according to the strength and nature of the interaction:

Blue: Strong, attractive interactions like hydrogen bonds.

Green: Weak, attractive van der Waals interactions.

Red: Repulsive interactions, such as steric clashes. researchgate.net

In the context of this compound, NCI plots would visually confirm the interactions suggested by Hirshfeld analysis. For example, a blue isosurface would likely appear between the amino group's hydrogen and an acceptor atom on a neighboring molecule, clearly depicting a hydrogen bond. Green surfaces would highlight the van der Waals contacts between aromatic rings and methyl groups, while red areas could indicate steric hindrance between bulky substituents. This visualization provides a clear chemical picture of how molecules arrange themselves in the solid state. researchgate.netresearchgate.net

Quantum Chemical Descriptors and Structure-Reactivity Relationship Studies

Quantum chemical descriptors are numerical values derived from DFT calculations that quantify various electronic properties of a molecule, enabling the study of structure-reactivity relationships. researchgate.netimist.ma These descriptors provide a quantitative basis for predicting chemical behavior. The energies of the HOMO and LUMO are fundamental to calculating many of these descriptors. thaiscience.info

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO). nih.gov

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO). nih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap and is less reactive. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the molecule's electron cloud can be polarized. researchgate.net

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2). researchgate.net

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system (μ = -χ). researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = μ² / 2η). nih.gov

These descriptors allow for a detailed comparison of the reactivity of this compound with other related compounds, providing a theoretical framework for understanding its chemical properties. imist.ma

DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical stability and reactivity; a larger gap suggests higher stability. researchgate.net
Ionization Potential (I)-EHOMORepresents the capacity to donate an electron. thaiscience.info
Electron Affinity (A)-ELUMORepresents the capacity to accept an electron. thaiscience.info
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to deformation of the electron cloud; high hardness implies low reactivity. researchgate.net
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures the ability to attract electrons in a chemical bond. researchgate.net
Electrophilicity Index (ω)μ² / 2η = (EHOMO + ELUMO)² / 4(ELUMO - EHOMO)Quantifies the electrophilic character of a molecule. nih.gov

Reaction Chemistry and Derivatization Studies of 3 Chloro 2,4 Dimethylaniline

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The reactivity of 3-Chloro-2,4-dimethylaniline is twofold. The amino group provides a site for nucleophilic attack, while the aromatic ring, activated by the amine and methyl groups, is susceptible to electrophilic substitution.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and basic, allowing it to readily participate in reactions with various electrophiles.

Acylation: Acylation reactions involve the treatment of the amino group with acylating agents like acid chlorides or anhydrides. This results in the formation of an amide linkage. This transformation is significant as it can serve as a protective strategy for the amino group, moderating its activating effect during subsequent electrophilic aromatic substitution reactions on the ring.

Condensation: The amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. orientjchem.orginternationaljournalcorner.com These reactions are typically catalyzed by acid and involve the formation of a carbon-nitrogen double bond. researchgate.net Schiff bases are valuable intermediates in organic synthesis and are known for their diverse applications. orientjchem.orginternationaljournalcorner.com The formation of the azomethine group (-C=N-) is a key step in the synthesis of many biologically active compounds and coordination complexes. researchgate.net

Table 1: Examples of Amino Group Reactions with Substituted Anilines
Reactant 1Reactant 2Reaction TypeProduct TypeCatalystReference
Substituted Aniline (B41778)Aldehyde/KetoneCondensationSchiff BaseAcid orientjchem.orgresearchgate.net
Substituted AnilineAcid ChlorideAcylationAmide-General Knowledge
p-chloroanilineSalicylaldehydeCondensationSchiff BaseH₂SO₄ researchgate.net

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the strong electron-donating amino group and the moderately activating methyl groups. The directing effects of these substituents (ortho, para-directing) and the chloro group (ortho, para-directing but deactivating) determine the regioselectivity of further substitution.

Halogenation: Further halogenation of the ring can be achieved using various halogenating agents. For instance, electrophilic chlorination of N,N-dimethylaniline derivatives often occurs at the positions ortho and para to the activating dimethylamino group. nih.govacs.org The precise location of the incoming halogen on the this compound ring would depend on the reaction conditions and the combined directing influence of the existing substituents. The vacant position 6, being ortho to the powerful amino directing group, is a likely site for electrophilic attack.

Methyl Group Functionalization: While direct functionalization of the methyl groups is less common than ring substitution, they can potentially undergo oxidation or free-radical halogenation under specific, often harsh, conditions. However, the reactivity of the aromatic ring and the amino group typically dominates.

Formation of Advanced Organic Intermediates and Building Blocks

This compound serves as a key starting material for the synthesis of various heterocyclic compounds, which are foundational structures in medicinal chemistry and materials science.

Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds that can be synthesized through several classic named reactions involving anilines. This compound can be employed as the aniline component in these syntheses to produce correspondingly substituted quinoline (B57606) derivatives.

Notable synthetic routes include:

Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions. jptcp.comiipseries.org The use of this compound would lead to a polysubstituted quinoline.

Doebner-von Miller Reaction: This reaction synthesizes quinolines from an α,β-unsaturated carbonyl compound and an aniline, often in the presence of a strong acid and an oxidizing agent. nih.gov

Pfitzinger Reaction: This route involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. iipseries.org While this does not directly use an aniline, it is a major route to quinoline scaffolds where aniline derivatives are often used in precursor synthesis.

The specific substitution pattern of the resulting quinoline is determined by the structure of the aniline and the other reactants.

Table 2: Classic Quinoline Syntheses Applicable to this compound
Named ReactionKey ReactantsProduct TypeReference
Combes SynthesisAniline, β-DiketoneSubstituted Quinoline jptcp.comiipseries.org
Doebner-von MillerAniline, α,β-Unsaturated CarbonylSubstituted Quinoline nih.gov
Friedländer Synthesis2-aminobenzaldehyde, KetoneSubstituted Quinoline organic-chemistry.org

As previously mentioned, this compound readily forms Schiff bases. These imines are not just final products but also versatile intermediates for constructing other heterocyclic systems.

Imidazole Synthesis: Imidazoles are five-membered aromatic heterocycles containing two nitrogen atoms. The Radziszewski synthesis is a common method for preparing substituted imidazoles. nih.gov This reaction involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia (B1221849) or a primary amine. nih.govnih.gov By using this compound as the amine source in a modified procedure, N-substituted imidazoles can be synthesized. One-pot multicomponent reactions are often employed to generate these structures efficiently.

Mechanistic Investigations of this compound Transformations

The mechanism of reactions involving this compound follows established principles of physical organic chemistry.

Nucleophilic Attack by the Amino Group: In reactions like acylation and Schiff base formation, the reaction initiates with the nucleophilic attack of the amino group's lone pair on an electrophilic carbon (e.g., the carbonyl carbon of an aldehyde or acid chloride). This is typically followed by a proton transfer and elimination of a leaving group (like water or a chloride ion) to form the final product.

Electrophilic Aromatic Substitution: For reactions on the aromatic ring, the mechanism involves the attack of an electrophile on the π-system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The stability of this intermediate is enhanced by the electron-donating amino and methyl groups. The reaction is completed by the loss of a proton from the ring, which restores aromaticity. The regiochemical outcome is governed by the directing effects of the substituents, with the strong ortho, para-directing amino group typically exerting the dominant influence.

Quinoline Ring Formation (e.g., Combes Synthesis): The mechanism generally begins with the formation of a β-amino enone from the condensation of the aniline and the β-diketone. jptcp.com This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring. The final step is a dehydration reaction that results in the aromatic quinoline ring system. jptcp.comiipseries.org

Kinetic Studies of Key Reactions Involving this compound

Currently, there is a notable lack of publicly available, detailed kinetic studies specifically focusing on the reactions of this compound. While this compound is utilized as an intermediate in the synthesis of various more complex molecules, particularly in the agrochemical and pharmaceutical industries, dedicated research on its reaction rates and the quantitative influence of various parameters on its reactivity is not extensively documented in the scientific literature.

The reactivity of substituted anilines is fundamentally influenced by the electronic and steric effects of the substituents on the aromatic ring and the amino group. In the case of this compound, the chlorine atom at the meta-position to the amino group acts as an electron-withdrawing group through its inductive effect, which would be expected to decrease the nucleophilicity of the amino group. Conversely, the two methyl groups, one ortho and one para to the amino group, are electron-donating through inductive and hyperconjugation effects, which would tend to increase the electron density on the amino group and enhance its reactivity. The interplay of these opposing electronic effects, combined with the steric hindrance provided by the ortho-methyl group, would result in a nuanced reactivity profile that necessitates specific kinetic investigations for its elucidation.

For a comprehensive understanding, future kinetic studies could explore reactions such as:

Acylation: Investigating the rate of reaction with various acylating agents to understand the impact of steric and electronic factors on N-acylation.

Alkylation: Determining the rate constants for reactions with different alkyl halides to assess the nucleophilicity of the amino group.

Diazotization: Studying the kinetics of diazotization, a crucial step in the synthesis of many azo compounds, to evaluate the influence of the substitution pattern on this reaction.

Oxidation: Examining the rate of oxidation under various conditions, which is pertinent to its stability and potential degradation pathways.

Such studies would ideally involve monitoring the reaction progress over time using techniques like UV-Vis spectroscopy, HPLC, or NMR spectroscopy, and then applying appropriate rate laws to determine the reaction order, rate constants, and activation parameters.

Without specific experimental data, any discussion on the kinetics of reactions involving this compound remains speculative and based on general principles of organic chemistry.

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods

Similar to the lack of kinetic data, detailed mechanistic studies on reactions involving this compound are not widely reported in the scientific literature. The elucidation of reaction mechanisms for this compound would rely on a combination of spectroscopic techniques to identify intermediates and products, and computational methods to model reaction pathways and transition states.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for tracking the structural changes occurring during a reaction. For instance, in an acylation reaction, the downfield shift of the N-H proton signal and the appearance of a new carbonyl carbon signal in the ¹³C NMR spectrum would confirm the formation of the amide product. Two-dimensional NMR techniques like COSY and HMQC could be used to establish the connectivity of more complex reaction products.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in reactants, intermediates, and products. The disappearance of the characteristic N-H stretching vibrations of the primary amine and the appearance of the amide C=O stretch would be indicative of an acylation reaction.

Mass Spectrometry (MS): MS is essential for determining the molecular weight of products and intermediates. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, aiding in the identification of unknown species. Fragmentation patterns observed in MS/MS experiments can offer further structural insights.

Computational Methods:

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to locate transition states and calculate activation energies, providing a theoretical basis for the observed reactivity. For this compound, DFT could be used to:

Predict the most likely sites of electrophilic or nucleophilic attack.

Model the transition state structures for various reaction pathways.

Calculate the relative energies of intermediates and products to determine the thermodynamic feasibility of a reaction.

Simulate spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies) to aid in the interpretation of experimental results.

For example, in a hypothetical electrophilic aromatic substitution reaction, computational models could predict whether substitution is more likely to occur at the C5 or C6 position of the ring, taking into account the directing effects of the chloro, methyl, and amino substituents.

While the general principles of how these methods would be applied to this compound are well-established, the absence of specific published studies means that a detailed discussion of its reaction mechanisms remains a subject for future research.

Environmental Transformation and Degradation Pathways of 3 Chloro 2,4 Dimethylaniline

Biotic Degradation Mechanisms and Microbial Metabolism

The biodegradation of substituted anilines by microorganisms is a crucial process for their removal from the environment. Various bacterial strains have been identified that can utilize these compounds as a source of carbon, nitrogen, and energy.

While no bacterial strains have been specifically reported to degrade 3-Chloro-2,4-dimethylaniline, numerous studies have identified bacteria capable of metabolizing structurally related compounds, such as other chloroanilines and dimethylanilines. It is highly likely that some of these strains, or strains with similar enzymatic machinery, could also metabolize this compound.

Several genera of bacteria are known for their ability to degrade substituted anilines. Pseudomonas species, in particular, have been frequently implicated in the breakdown of these compounds. For instance, Pseudomonas species isolated from cattle dip tanks have been shown to metabolize 2,4-dimethylaniline (B123086) nih.govacs.orgacs.org. Similarly, various Pseudomonas strains, along with other genera like Comamonas, Delftia, Moraxella, and Alcaligenes, have been identified as capable of degrading different monochloroanilines and dichloroanilines academicjournals.orgnih.govasm.orgekb.eg. One study noted that a Delftia sp. (strain AN3) could degrade aniline (B41778) but not substituted anilines such as 2-chloroaniline, 3-chloroaniline, or N,N-dimethylaniline, highlighting the specificity that can exist zju.edu.cnnih.gov. However, other research has demonstrated the broad substrate specificity of some bacterial enzymes involved in aniline degradation nih.gov.

Table 1: Examples of Bacterial Strains Capable of Degrading Substituted Anilines

Bacterial Strain/GenusDegraded Compound(s)Reference(s)
Pseudomonas sp.2,4-Dimethylaniline nih.govacs.orgacs.org
Pseudomonas putida4-Chloroaniline (B138754), 3-Chloroaniline, 2-Chloroaniline, 3,4-Dichloroaniline
Pseudomonas sp. CA-1p-Chloroaniline nih.gov
Comamonas testosterone3-Chloroaniline nih.gov
Delftia acidovorans3-Chloroaniline nih.gov
Moraxella sp. strain G2-Chloroaniline, 3-Chloroaniline, 4-Chloroaniline nih.gov
Alcaligenes and Cellulomonasp-Chloroaniline

The biodegradation pathways of substituted anilines generally commence with an initial attack on the aromatic ring by oxygenase enzymes. Although the specific pathway for this compound has not been elucidated, a putative pathway can be proposed based on the metabolism of 2,4-dimethylaniline and various chloroanilines.

For 2,4-dimethylaniline, biodegradation by Pseudomonas species is initiated by oxidative deamination, leading to the formation of 3-methylcatechol (B131232) as a key intermediate nih.govacs.orgacs.org. This catechol is then subject to ring cleavage, typically through an ortho- or meta-cleavage pathway, leading to intermediates that can enter central metabolic pathways.

In the case of chloroanilines, the initial step often involves dioxygenation of the aromatic ring to form a chlorocatechol. For example, the degradation of 4-chloroaniline by a bacterial consortium was found to proceed via 4-chlorocatechol, which was then cleaved by a catechol 1,2-dioxygenase in an ortho-cleavage pathway academicjournals.org.

Based on these analogous pathways, a plausible biodegradation route for this compound would likely involve an initial attack by an aniline dioxygenase. This could lead to the formation of a substituted catechol, such as 3-chloro-2,4-dimethylcatechol. This intermediate would then undergo ring cleavage, likely via an ortho or meta pathway, followed by further degradation to mineralize the compound to carbon dioxide, water, and chloride ions. The presence of both a chlorine atom and methyl groups on the aromatic ring may influence the rate and completeness of degradation.

Table 2: Potential Intermediate Metabolites in the Biodegradation of this compound (Hypothetical)

Putative IntermediatePrecursor CompoundPotential Enzymatic Step
3-Chloro-2,4-dimethylcatecholThis compoundAniline Dioxygenase
Chloro-methyl-muconic acid3-Chloro-2,4-dimethylcatecholCatechol 1,2-Dioxygenase (ortho-cleavage)
Chloro-methyl-hydroxymuconic semialdehyde3-Chloro-2,4-dimethylcatecholCatechol 2,3-Dioxygenase (meta-cleavage)

Environmental Partitioning and Transport Research

The environmental partitioning and transport of a chemical describe its movement and distribution between different environmental media such as soil, water, and air cdc.gov. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals in soil. A high Koc value indicates a tendency for the chemical to adsorb to soil and organic matter, reducing its mobility, while a low value suggests higher mobility and a greater potential for leaching into groundwater chemsafetypro.com.

Specific experimental data for the Koc of this compound were not found. However, an estimated Koc value for the structurally similar 2,4-dimethylaniline (also known as 2,4-xylidine) is approximately 200 L/kg nih.gov. This value suggests moderate mobility in soil. For 3-chloroaniline, an estimated Koc of 250 L/kg also indicates moderate mobility nih.gov. It is important to note, however, that aromatic amines can exhibit stronger binding to soil than predicted by their Koc values alone. This is due to the potential for the amino group to form covalent bonds with humic substances in the soil, which can significantly decrease their mobility and bioavailability nih.gov. This binding can lead to the long-term persistence of aniline residues in the soil environment.

The tendency of a chemical to move from water to air is described by its Henry's Law constant. While a specific value for this compound is not available, the estimated Henry's Law constant for 2,4-dimethylaniline suggests that it will volatilize from water surfaces nih.gov. The actual rate of volatilization from moist soil would be attenuated by its adsorption to soil particles.

Sorption Characteristics to Soil and Sediment Organic Matter

The mobility of this compound in the terrestrial environment is largely controlled by its tendency to adsorb to soil and sediment particles. This process, known as sorption, is primarily influenced by the compound's affinity for organic carbon in the soil matrix. The organic carbon-normalized sorption coefficient (Koc) is a key parameter used to predict this behavior. A high Koc value indicates strong binding to soil and sediment, leading to low mobility, whereas a low Koc value suggests the compound is more likely to remain in the soil water and potentially leach into groundwater.

For this compound, an estimated Koc value of 656.6 L/kg suggests that it will have low to moderate mobility in soil. However, this value, derived from its octanol-water partition coefficient (log Kow), may not fully capture the compound's behavior. Anilines and their substituted derivatives are known to bind strongly with the organic (humic) fraction of soil. This interaction can involve not only physical adsorption but also the formation of covalent bonds with humic substances, a process that is not readily reversible. The primary amine group (-NH2) can react with carbonyl groups in humic matter to form imine linkages, effectively sequestering the aniline in the soil matrix.

This strong, partially irreversible binding means that the actual mobility of this compound in many soils, particularly those with high organic content, may be much lower than the estimated Koc value would suggest. Studies on other substituted anilines have demonstrated that the aromatic amine group has a strong affinity for organic carbon, which can significantly limit their movement and bioavailability in the environment. nih.gov

Table 1: Estimated Sorption Coefficient for this compound and Related Compounds

Compound Name CAS Number Estimated Koc (L/kg) Implied Mobility
This compound 40625-24-9 656.6 (Estimated) Low to Moderate
2,4-Dimethylaniline 95-68-1 200 (Estimated) Moderate
3-Chloro-2-methylaniline 87-60-5 235 (Estimated) Moderate

Volatilization Potential from Aquatic and Terrestrial Systems

Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gas phase, allowing it to move from water or soil into the atmosphere. The potential for a chemical to volatilize is determined by its vapor pressure and its Henry's Law constant.

From Aquatic Systems

The tendency of a chemical to volatilize from water is described by its Henry's Law constant (H). This value relates the concentration of a chemical in the air to its concentration in water at equilibrium. A low Henry's Law constant indicates that a compound is less likely to partition from water to air.

For this compound, the estimated Henry's Law constant is 1.25 x 10⁻⁶ atm-m³/mol. This value suggests that volatilization from moist soil and water surfaces is expected to be a slow process. Based on this constant, the volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is estimated to be approximately 35 days. The half-life from a model lake would be considerably longer, indicating that this compound is not likely to be rapidly removed from aquatic systems via volatilization.

From Terrestrial Systems

Volatilization from dry soil surfaces is primarily governed by the compound's vapor pressure. A chemical with a low vapor pressure will not readily evaporate into the atmosphere. The estimated vapor pressure for this compound is 0.004 mmHg at 25°C. This low vapor pressure indicates that the compound is not expected to volatilize significantly from dry soil surfaces.

Furthermore, the strong sorption characteristics of anilines to soil organic matter, as discussed in the previous section, would also limit volatilization from terrestrial environments. By binding tightly to soil particles, the amount of the chemical available at the soil-air interface for volatilization is significantly reduced.

Table 2: Estimated Volatilization Properties for this compound and Related Compounds

Property This compound (Estimated) 2,4-Dimethylaniline 3-Chloroaniline
Vapor Pressure (at 25°C) 0.004 mmHg 0.133 mmHg (Measured) 0.066 mmHg (Measured)
Henry's Law Constant 1.25 x 10⁻⁶ atm-m³/mol 2.5 x 10⁻⁶ atm-m³/mol (Estimated) 1.0 x 10⁻⁶ atm-m³/mol (Estimated)
Volatilization from Water Slow Slow Slow

Advanced Analytical Methodologies for the Detection and Quantification of 3 Chloro 2,4 Dimethylaniline in Complex Matrices

Chromatographic Separations for Isomer Resolution

Chromatography is the cornerstone for the analysis of isomeric compounds such as chloroanilines and dimethylanilines. rsc.orgresearchgate.net The separation of these isomers is critical as their toxicological properties can vary significantly. The choice between gas and liquid chromatography is often dictated by the analyte's properties and the complexity of the sample matrix.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the trace analysis of aniline (B41778) derivatives in environmental samples. researchgate.nettandfonline.com This method offers high separation efficiency and sensitivity. researchgate.net For compounds like 3-Chloro-2,4-dimethylaniline, analysis typically follows a sample preparation step, such as liquid-liquid extraction, to isolate the analytes from the sample matrix. tandfonline.com The use of tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity compared to single quadrupole GC/MS, allowing for more precise analytical results through the monitoring of specific precursor-to-product ion transitions, which minimizes interferences. researchgate.netd-nb.info Studies comparing GC/MS with GC/MS-MS have shown that the latter can display a tenfold higher sensitivity. d-nb.infotandfonline.com

Table 1: Illustrative GC-MS/MS Parameters for Analysis of Aniline Derivatives Note: This data is representative of methods used for the analysis of substituted anilines and may be adapted for this compound.

ParameterValue / ConditionSource
Gas Chromatograph Hewlett Packard 6890 or similar researchgate.nettandfonline.com
Column DB-35MS or similar capillary column cmes.org
Injection Mode Splitless or Programmed-Temperature Vaporization (PTV) nih.gov
Carrier Gas HeliumN/A
Temperature Program Optimized gradient (e.g., 60°C hold, ramp to 300°C)N/A
Mass Spectrometer Triple Quadrupole researchgate.net
Ionization Mode Electron Ionization (EI) cmes.org
Acquisition Mode Multiple Reaction Monitoring (MRM) researchgate.net
Precursor Ion (m/z) 155 (for C8H10ClN)Calculated
Product Ions (m/z) Analyte-specific fragments researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an increasingly preferred alternative for the analysis of polar and thermolabile compounds like substituted anilines. thermofisher.com A significant advantage of LC-MS/MS is its suitability for direct injection of aqueous samples, which can drastically reduce the need for labor-intensive sample preparation. d-nb.infotandfonline.com This technique is particularly effective for analyzing complex matrices where co-eluting substances can interfere with GC-based methods. nih.gov

The separation is typically achieved using a reversed-phase column, such as a C18 column, which is highly efficient for p-Chloroaniline and its isomers. researchgate.netsemanticscholar.org Detection is performed using positive electrospray ionization (ESI+) followed by MS/MS analysis in the multiple-reaction monitoring (MRM) mode. d-nb.infotandfonline.com This approach ensures high selectivity and specificity for the target analyte, even in the presence of matrix interferences. researchgate.netsemanticscholar.org While highly effective for many substituted anilines, the ionization efficiency in LC-MS/MS can be lower for certain ortho-substituted isomers. d-nb.infotandfonline.com

Table 2: Illustrative LC-MS/MS Parameters for Chloroaniline Analysis Note: This data is representative of methods used for the analysis of substituted anilines and may be adapted for this compound.

ParameterValue / ConditionSource
UHPLC System Nexera UHPLC or similar lcms.cz
Column Kinetex C18 or similar reversed-phase column lcms.cz
Mobile Phase A Water with 0.1% Formic Acid tandfonline.comlcms.cz
Mobile Phase B Methanol:Acetonitrile (ACN) mixture d-nb.infotandfonline.com
Flow Rate 0.3 - 0.5 mL/min lcms.cz
Gradient Time-programmed gradient elution d-nb.infotandfonline.com
Mass Spectrometer Triple Quadrupole lcms.cz
Ionization Source Electrospray Ionization (ESI), Positive Mode d-nb.infotandfonline.com
Acquisition Mode Multiple Reaction Monitoring (MRM) researchgate.nettandfonline.com
MRM Transition e.g., m/z 127.9 → 93.0 (for monochloroaniline) researchgate.net

Sample Preparation and Enrichment Techniques

Effective sample preparation is a critical step to isolate and concentrate this compound from the sample matrix, thereby removing interferences and enhancing detection sensitivity. organomation.com The choice of technique depends on the sample type (e.g., water, soil, tissue), the concentration of the analyte, and the subsequent analytical method. organomation.com

Liquid-liquid extraction (LLE) is a conventional and widely used technique for the separation of aniline derivatives from aqueous samples. rsc.orgnih.gov The protocol involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. rsc.org Toluene is a commonly used solvent for this purpose. tandfonline.com

Optimization of LLE protocols is crucial for achieving high recovery. Key parameters include:

Solvent Selection : The polarity of the extraction solvent should be matched with the analyte. chromatographyonline.com

pH Adjustment : For basic compounds like anilines, the pH of the aqueous sample should be adjusted to be at least two units above the analyte's pKa to ensure it is in its neutral, more organosoluble form. chromatographyonline.com

Salting Out : The addition of salts, such as sodium sulfate, to the aqueous phase can decrease the solubility of hydrophilic analytes and drive them into the organic phase, improving extraction efficiency. chromatographyonline.com

Back Extraction : To further clean up the extract, a back-extraction step can be performed. The analytes are re-extracted from the organic phase into a fresh aqueous phase where the pH is manipulated to make the analytes charged and hydrophilic, leaving neutral interferences behind in the organic layer. chromatographyonline.com

Although effective, manual LLE can be labor-intensive and a source of measurement uncertainty. tandfonline.comd-nb.info

Solid-phase extraction (SPE) has become a popular alternative to LLE, offering benefits such as reduced solvent consumption, higher sample throughput, and the potential for automation. thermofisher.com In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. analytik-jena.com Interfering components are washed away, and the analyte is then eluted with a small volume of a suitable solvent. analytik-jena.com The development of on-line SPE-HPLC systems further streamlines this process, providing full automation and high reproducibility. thermofisher.com

More recent advancements have focused on miniaturized techniques that provide very high enrichment factors. These include:

Solid-Phase Microextraction (SPME) : This technique uses a coated fiber to extract and concentrate analytes from a sample before analysis. tandfonline.com

Hollow Fiber-Based Liquid-Phase Microextraction (HF-LPME) : This method utilizes a small volume of organic solvent within the pores of a porous hollow fiber to extract analytes from aqueous samples, achieving enrichment factors between 51 and 239 for chloroanilines. nih.gov

Monolith-Based Microextraction : This novel approach uses a monolith-based adsorbent within a pipette tip for on-site sample preparation, offering high throughput and sensitivity with detection limits in the low ng/L range. bohrium.com

Advanced Detection and Quantification Strategies

Beyond the core chromatographic and extraction techniques, several advanced strategies are employed to ensure the highest degree of accuracy and confidence in the analytical results for this compound.

One of the most critical strategies for accurate quantification, especially when using mass spectrometry, is the use of isotopically labeled internal standards. tandfonline.com For example, deuterated analogues of the target analytes (e.g., 3-chloroaniline-d3) are added to the sample at the beginning of the preparation process. tandfonline.com These standards behave almost identically to the target analyte during extraction, chromatography, and ionization but are distinguished by their higher mass. By measuring the ratio of the native analyte to its labeled standard, analysts can accurately compensate for matrix effects and variations in instrument response, leading to highly reliable quantification. nih.gov

Another advanced strategy involves the use of high-resolution mass spectrometry (HRMS). While tandem quadrupole MS (MS/MS) is highly selective, HRMS provides an even greater level of confidence in compound identification by measuring the mass-to-charge ratio of an ion with very high accuracy. This allows for the determination of the elemental formula of the analyte and its fragments, providing unambiguous identification and differentiation from isobaric interferences.

Development of Highly Sensitive and Selective Detection Methods

The development of robust analytical methods is crucial for monitoring this compound in various samples. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the analysis of aniline derivatives. However, for complex matrices where trace-level detection is required, tandem mass spectrometry (MS/MS) offers significant advantages in terms of sensitivity and selectivity.

In GC-MS/MS, the separation of this compound from its isomers and other matrix components is achieved on a capillary gas chromatography column. Following separation, the compound is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a highly selective and sensitive signal. This technique minimizes interferences that can be problematic in single quadrupole GC-MS, especially in complex samples like groundwater where other aniline derivatives or chloronitrobenzenes may be present and have similar mass fragments. Research comparing single quadrupole GC-MS with tandem mass spectrometry (GC-MS/MS) for the analysis of a range of aniline derivatives has shown that GC-MS/MS can offer a tenfold increase in sensitivity d-nb.inforesearchgate.net.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also emerged as a valuable alternative, particularly for its ability to directly inject aqueous samples, thereby reducing sample preparation time and potential for analyte loss d-nb.inforesearchgate.net. For compounds like this compound, which are amenable to electrospray ionization (ESI), LC-MS/MS provides excellent sensitivity and selectivity. The chromatographic separation in LC is often complementary to GC, potentially resolving co-eluting compounds that are problematic in GC-based methods tandfonline.com. For instance, certain dimethylaniline isomers that are difficult to separate by gas chromatography can be resolved using liquid chromatography tandfonline.com.

The choice between GC-MS/MS and LC-MS/MS can depend on the specific matrix and the presence of other contaminants. While LC-MS/MS offers the advantage of direct injection for aqueous samples, the ionization efficiency of certain aniline derivatives can be a limiting factor d-nb.inforesearchgate.net. The performance of these methods is often validated by assessing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ).

Method Detection Limits for Aniline Derivatives Using Different Mass Spectrometry Techniques
Analytical MethodAnalyte ClassTypical Limit of Detection (LOD) in Water (µg/L)Typical Limit of Quantification (LOQ) in Water (µg/L)
GC-MSAniline Derivatives0.05 - 0.20.15 - 0.6
GC-MS/MSAniline Derivatives0.01 - 0.050.03 - 0.15
LC-MS/MSAniline Derivatives0.01 - 0.050.03 - 0.15

Isotope Dilution Mass Spectrometry for Accurate Quantification

For the most accurate and precise quantification of this compound, especially at trace levels, isotope dilution mass spectrometry (IDMS) is the gold standard. This technique involves the addition of a known amount of an isotopically labeled version of the target analyte to the sample at the beginning of the analytical procedure. The isotopically labeled internal standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C).

The use of a stable isotope-labeled internal standard for this compound would allow for the correction of analyte loss during sample preparation and for matrix effects during ionization in the mass spectrometer. Since the internal standard and the native analyte behave almost identically during extraction, cleanup, and chromatographic separation, any variations in the analytical process will affect both compounds equally.

In practice, a multi-deuterated analogue of this compound would be synthesized and used as the internal standard. For example, in the analysis of other dimethylanilines, deuterated standards like 2,4-dimethylaniline-d11 have been successfully employed tandfonline.com. The quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard. This ratio is then compared to a calibration curve generated from standards containing known amounts of the native analyte and the internal standard.

The primary advantage of IDMS is its ability to provide highly accurate and precise results that are traceable to the International System of Units (SI). This is because the method is less susceptible to variations in sample matrix and instrument response compared to external or internal standard methods that use a structurally different compound as the standard. The use of IDMS is particularly important in regulatory monitoring and in studies where high accuracy is paramount.

Key Parameters for the Quantification of Aniline Derivatives by LC-MS/MS with and without Isotope Dilution
ParameterExternal/Internal Standard MethodIsotope Dilution Mass Spectrometry (IDMS)
Internal Standard Structurally similar compound (e.g., 3-Chloro-4-fluoroaniline for GC methods)Isotopically labeled analogue of the analyte (e.g., Deuterated this compound)
Correction for Matrix Effects Partial correction, may not fully mimic analyte behavior.Excellent correction as the standard and analyte are co-eluted and have nearly identical chemical properties.
Correction for Analyte Loss Partial correction, dependent on the similarity of the standard to the analyte.Excellent correction as the standard is added at the beginning and experiences the same losses as the analyte.
Accuracy and Precision Good, but can be influenced by matrix variability.Highest level of accuracy and precision, considered a definitive method.
Linearity (R²) Typically >0.99Typically >0.999

Q & A

Q. How can asymmetric toxicity data be statistically modeled for regulatory submissions?

  • Answer : Use the 5PL-1P model with asymmetry parameter (s) to fit non-sigmoidal data. For example, 3-chloro-2,4-pentanedione’s EC₅₀ shifted from 1.25 mg/L (4PL) to 1.34 mg/L (5PL-1P), emphasizing the need for model transparency in regulatory documentation .

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